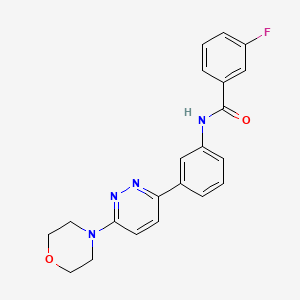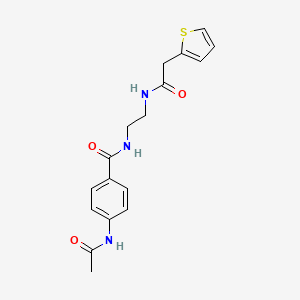![molecular formula C11H18 B2354921 Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene- CAS No. 13567-57-2](/img/structure/B2354921.png)
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-” is a chemical compound with the formula C10H18 . It has a molecular weight of 138.2499 . The IUPAC Standard InChI for this compound is InChI=1S/C10H18/c1-9(2)7-10(3)5-4-8(9)6-10/h8H,4-7H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of “Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-” can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-” has a molecular weight of 138.2499 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Synthesis and Stereochemistry
The synthesis of methyl substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, including 1,3,3-trimethylhicyclo[2.2.1]heptane-2-carboxaldehyde, has been explored, focusing on stereochemistry determined by NMR and stability predicted by MM2 model calculations (Yuasa, Tsuruta & Yuasa, 2000).
Catalytic Enantioselective Reactions
Camphor-derived amino alcohols, including 1,7,7-Trimethyl-3-(pyrid-2-ylmethyl)bicyclo[2.2.1]heptan-2-ol, have been synthesized and utilized as ligands for catalytic enantioselective additions to benzaldehydes, showing promising results in terms of yield and enantioselectivity (Nevalainen & Nevalainen, 2001).
Chemical Properties Studies
Research has been conducted on the physical properties such as densities, viscosities, and refractive indices of binary mixtures containing components like β-pinene (6,6-dimethyl-2-methylene bicyclo[3.1.1]heptane), highlighting molecular interactions and stability (Comelli, Ottani, Francesconi & Castellari, 2002).
Safety and Hazards
properties
IUPAC Name |
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8-10(2,3)9-5-6-11(8,4)7-9/h9H,1,5-7H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWRARFUNWPJJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

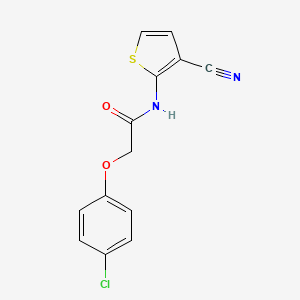
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354842.png)
![Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2354844.png)
![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)
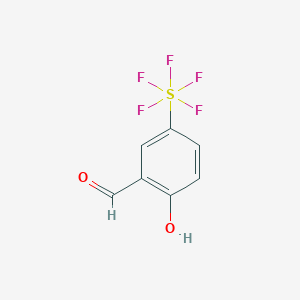
![[1-(4-Fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2354850.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2354853.png)
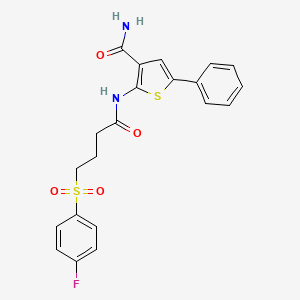
![3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2354857.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2354858.png)
